Methyl 2-(3-bromopyridin-2-yl)propanoate
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Overview
Description
“Methyl 2-(3-bromopyridin-2-yl)propanoate” is a chemical compound with the CAS Number: 2344679-48-5 . It has a molecular weight of 244.09 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrNO2/c1-6(9(12)13-2)8-7(10)4-3-5-11-8/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Environmental Monitoring and Soil Kinetics
The determination of atmospheric methyl bromide, a compound closely related to Methyl 2-(3-bromopyridin-2-yl)propanoate, has significant environmental implications. A methodology involving cryotrapping-gas chromatography was described for measuring atmospheric CH₃Br and applied to soil kinetics studies. This approach is critical for understanding the natural sinks of compounds that contribute to stratospheric ozone depletion (Kerwin et al., 1996).
Synthetic Chemistry and Block Copolymer Preparation
Research on the synthesis of asymmetric difunctional initiators, such as those involving bromo propanoate derivatives, and their use in atom transfer radical polymerization (ATRP) for preparing block copolymers highlights the significance of such compounds in polymer science. These polymers have applications in materials science and engineering (Tunca et al., 2001).
Chemical Synthesis and Reactivity
Studies on the amine-induced rearrangements of bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones to produce α-substituted indole-3-acetamides and β-substituted tryptamines reveal the intricate chemistry and reactivity of bromo propanoate derivatives. These findings are relevant for the synthesis of complex organic molecules, potentially including derivatives of this compound (Sanchez & Parcell, 1990).
Fumigant Research
Propargyl bromide, a compound structurally related to this compound, was explored as an alternative to methyl bromide for soil fumigation. Studies on its volatility, adsorption, and degradation underscore the ongoing search for environmentally safer fumigants (Yates & Gan, 1998).
Polymer Functionalization and Modification
Research combining atom transfer radical polymerization (ATRP) and click chemistry for the preparation of end-functional polymers demonstrates the versatility of bromo propanoate derivatives in polymer chemistry. This method enables the synthesis of polymers with specific end-group functionalities, applicable in various technological and biomedical applications (Lutz et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
It is known that the bromopyridinyl group in the molecule could potentially interact with various biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
Properties
IUPAC Name |
methyl 2-(3-bromopyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(12)13-2)8-7(10)4-3-5-11-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCORXJJOSBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-48-5 |
Source
|
Record name | methyl 2-(3-bromopyridin-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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